7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
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Overview
Description
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings
Scientific Research Applications
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and oxazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Mechanism of Action
The mechanism by which 7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Tert-butyl-4-methyl-2-propylpurine: Shares the purine core but lacks the oxazole ring.
4-Methyl-2-propyl-1,3-oxazole: Contains the oxazole ring but not the purine structure.
Uniqueness
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione is unique due to its combined purine and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-6-7-18-12(20)10-11(17(5)14(18)21)16-13-19(10)8-9(22-13)15(2,3)4/h8H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIHXXXHVLMECU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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